3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a unique combination of a naphthalene moiety, an azetidine ring, and a thiazolidine-2,4-dione structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Mechanism of Action
Target of Action
Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation .
Mode of Action
Tzd analogues are known to exhibit their antimicrobial action by inhibiting cytoplasmic mur ligases . They also exhibit antioxidant action by scavenging reactive oxygen species (ROS) .
Biochemical Pathways
It’s known that tzd analogues mediate the formation of udp-murnac-pentapeptide, a crucial component in bacterial cell wall synthesis .
Pharmacokinetics
In-silico adme studies of similar tzd analogues have revealed that these compounds are found to be drug-like . This suggests that they have favorable absorption, distribution, metabolism, and excretion properties, which can impact their bioavailability.
Result of Action
Tzd analogues have been found to possess mild anticancer potential . They also show moderate to promising activity against selected species of microbial strains .
Action Environment
It’s known that the physicochemical properties (size, charge, lipophilicity) of similar compounds can be modified to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, and possibly gain anti-biofilm activity as an adjuvant mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of naphthalene-2-carboxylic acid with azetidin-3-amine, followed by cyclization with thiazolidine-2,4-dione. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione: Unique due to its combination of naphthalene, azetidine, and thiazolidine moieties.
Azetidin-2-ones: Similar in structure but lack the thiazolidine ring.
Thiazolidine derivatives: Share the thiazolidine ring but differ in other structural components.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which imparts a diverse range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-15-10-23-17(22)19(15)14-8-18(9-14)16(21)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,14H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSAKVKFUXTBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3C=C2)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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